molecular formula C19H23N3O2 B4397808 N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide

Cat. No. B4397808
M. Wt: 325.4 g/mol
InChI Key: VWQZIOHOLLOUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide, also known as BAY 8002, is a small molecule inhibitor that has shown potential in the field of cancer research. It was first synthesized in 2011 by Bayer Pharma AG and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide 8002 works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. The exact mechanism by which this compound 8002 induces apoptosis is not yet fully understood, but it is thought to involve the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound 8002 has a number of biochemical and physiological effects, including a decrease in cell proliferation, an increase in apoptosis, and a decrease in tumor growth. It has also been shown to have an effect on the immune system, with some studies suggesting that it may enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide 8002 is that it has been shown to be effective in a variety of cancer cell lines, suggesting that it may have broad applicability in cancer treatment. However, like many small molecule inhibitors, it can be difficult to deliver to tumors in vivo, and its efficacy may be limited by issues such as drug resistance and toxicity.

Future Directions

There are several potential future directions for research on N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide 8002. One area of interest is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Another area of interest is the identification of biomarkers that can predict response to this compound 8002, which could help to personalize cancer treatment. Additionally, there is a need for further studies to better understand the mechanism of action of this compound 8002 and to identify potential combination therapies that could enhance its efficacy.

Scientific Research Applications

N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide 8002 has been shown to have potential as a cancer therapeutic due to its ability to inhibit the activity of the protein kinase CK2. This protein is known to play a role in cell proliferation and survival, making it a promising target for cancer treatment. This compound 8002 has also been studied for its potential use in combination with other cancer therapeutics, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-19(2,3)16-8-6-14(7-9-16)17(23)21-11-12-22-18(24)15-5-4-10-20-13-15/h4-10,13H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQZIOHOLLOUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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